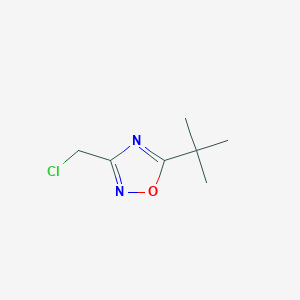

5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole

Description

Properties

IUPAC Name |

5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-7(2,3)6-9-5(4-8)10-11-6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVSLDAXUIRICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383853 | |

| Record name | 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-41-1 | |

| Record name | 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Heterocyclic Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic deployment of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the 1,2,4-oxadiazole ring has garnered significant attention.[1] Its utility as a bioisostere for amide and ester functionalities offers a pathway to modulate pharmacokinetic properties, enhancing metabolic stability and improving oral bioavailability.[2] This guide focuses on a particularly valuable derivative: 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole, a bifunctional building block poised for a significant role in the synthesis of novel therapeutic agents.

Core Molecular Attributes

This compound is a distinct chemical entity characterized by the robust tert-butyl group at the 5-position and a reactive chloromethyl handle at the 3-position of the 1,2,4-oxadiazole core. This unique arrangement of functional groups provides a balance of steric bulk, which can influence binding interactions with biological targets, and a reactive site for further chemical elaboration.

| Property | Value | Source |

| CAS Number | 175205-41-1 | [3][4] |

| Molecular Formula | C₇H₁₁ClN₂O | [3] |

| Molecular Weight | 174.63 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC(C)(C)C1=NC(CCl)=NO1 | [3] |

Synthesis Strategy: A Proposed Protocol

The proposed synthesis of this compound would therefore involve the reaction of pivalamidoxime with chloroacetyl chloride.

Experimental Protocol: Proposed Synthesis

Step 1: Acylation of Pivalamidoxime

-

To a stirred solution of pivalamidoxime (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents) at 0 °C.

-

Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring

-

Upon completion of the acylation, the reaction mixture can be heated to reflux to induce cyclodehydration. The temperature and time required will depend on the solvent used.

-

Alternatively, the intermediate O-acylamidoxime can be isolated and then subjected to thermal or microwave-assisted cyclization.[1][2]

-

After cooling, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield this compound.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. 5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE | CAS 175205-41-1 [matrix-fine-chemicals.com]

- 4. 175205-41-1|this compound|BLD Pharm [bldpharm.com]

- 5. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

An In-depth Technical Guide to 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole (CAS: 175205-41-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole, a versatile heterocyclic building block. We will delve into its chemical properties, a validated synthesis protocol, characteristic spectral data, and its applications as a reactive intermediate in medicinal chemistry, with a focus on the underlying principles that guide its use in research and development.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry.[1] Its significance stems from its role as a bioisostere for amide and ester functionalities. This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate target selectivity.[2] The five-membered heterocyclic ring, with its unique arrangement of nitrogen and oxygen atoms, offers a stable core that can be readily functionalized to explore a wide chemical space in drug discovery programs.[3] These programs have yielded compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4]

This compound, in particular, is a valuable synthetic intermediate. The tert-butyl group provides steric bulk and lipophilicity, which can be crucial for modulating interactions with biological targets. The chloromethyl group at the 3-position is a reactive handle, primed for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

Chemical Identity and Physicochemical Properties

This section details the fundamental properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 175205-41-1 | [5] |

| Molecular Formula | C₇H₁₁ClN₂O | [5] |

| Molecular Weight | 174.63 g/mol | [5] |

| Appearance | Colourless Liquid | [6] |

| Purity | ≥95% | [6] |

| Monoisotopic Mass | 174.05598 Da | [7] |

| XLogP3 (Predicted) | 2.3 | [7] |

| InChI | InChI=1S/C7H11ClN2O/c1-7(2,3)6-9-5(4-8)10-11-6/h4H2,1-3H3 | [7] |

| SMILES | CC(C)(C)C1=NC(=NO1)CCl | [5] |

Synthesis Protocol: A Reliable Route to this compound

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acylamidoxime intermediate, which is formed from the reaction of an amidoxime with a carboxylic acid derivative.[6] The following protocol is a robust method for the preparation of the title compound, adapted from established procedures for similar 1,2,4-oxadiazoles.[6]

Reaction Scheme

Step-by-Step Experimental Procedure

Materials:

-

Chloroacetic acid

-

tert-Butylamidoxime

-

1,1'-Carbonyldiimidazole (CDI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chloroacetic acid (1.0 eq) in anhydrous DMF. Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the mixture for 30-60 minutes until gas evolution ceases. This in-situ formation of the imidazolide is a safer and more convenient alternative to using the acyl chloride directly.

-

Formation of the O-Acylamidoxime Intermediate: To the activated carboxylic acid solution, add a solution of tert-butylamidoxime (1.1 eq) in anhydrous DMF dropwise. Stir the reaction mixture at room temperature for 1-2 hours.

-

Cyclodehydration to the Oxadiazole: Heat the reaction mixture to 120 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the intermediate and formation of the product. The thermal cyclodehydration is a common and effective method for forming the 1,2,4-oxadiazole ring from the O-acylamidoxime.

-

Work-up and Extraction: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. The bicarbonate wash is crucial to remove any unreacted acidic starting material.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a colorless liquid.

Spectral Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Predicted Spectrum:

-

δ 4.7-4.8 ppm (s, 2H): This singlet corresponds to the two protons of the chloromethyl (-CH₂Cl) group. The chemical shift is downfield due to the deshielding effect of the adjacent chlorine atom and the oxadiazole ring.

-

δ 1.4-1.5 ppm (s, 9H): This sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

-

Predicted Spectrum:

-

δ ~178-180 ppm: Quaternary carbon of the oxadiazole ring attached to the tert-butyl group (C5).

-

δ ~168-170 ppm: Quaternary carbon of the oxadiazole ring attached to the chloromethyl group (C3).

-

δ ~35-37 ppm: Chloromethyl carbon (-CH₂Cl).

-

δ ~32-34 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~28-30 ppm: Methyl carbons of the tert-butyl group.

-

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Expected [M+H]⁺: m/z 175.0633 (calculated for C₇H₁₂ClN₂O⁺)

-

Isotopic Pattern: A characteristic isotopic pattern for a chlorine-containing compound (approximately 3:1 ratio for [M+H]⁺ and [M+H+2]⁺) would be expected.

Infrared (IR) Spectroscopy

-

Expected Absorptions (cm⁻¹):

-

~2970 cm⁻¹: C-H stretching of the tert-butyl group.

-

~1600-1650 cm⁻¹: C=N stretching of the oxadiazole ring.

-

~1470 cm⁻¹: C-H bending of the tert-butyl group.

-

~1250-1350 cm⁻¹: C-O-N stretching of the oxadiazole ring.

-

~700-800 cm⁻¹: C-Cl stretching.

-

Reactivity and Applications in Medicinal Chemistry

The primary utility of this compound lies in the reactivity of its chloromethyl group. This electrophilic center is susceptible to nucleophilic attack, making the compound an excellent scaffold for introducing a wide variety of functionalities.

Nucleophilic Substitution Reactions

The chlorine atom is a good leaving group, facilitating Sₙ2 reactions with a range of nucleophiles. This allows for the construction of a library of derivatives from a single, readily accessible intermediate.

Common Nucleophiles and Resulting Products:

-

Amines (R-NH₂): Forms aminomethyl derivatives, which can be further functionalized or serve as key pharmacophoric elements.

-

Thiols (R-SH): Yields thiomethyl ethers, introducing sulfur-containing moieties often found in bioactive molecules.

-

Alcohols/Phenols (R-OH): Produces alkoxymethyl or phenoxymethyl ethers.

-

Azides (N₃⁻): Leads to the formation of azidomethyl derivatives, which are versatile intermediates for click chemistry (e.g., Huisgen cycloaddition) to form triazoles.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

Materials:

-

This compound

-

Primary or secondary amine (1.1 eq)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in ACN or DMF.

-

Addition of Base: Add the base (e.g., K₂CO₃ or Et₃N). The base acts as a scavenger for the HCl generated during the reaction.

-

Reaction: Stir the mixture at room temperature or gently heat (e.g., 50-60 °C) for 2-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction and Drying: Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired aminomethyl-1,2,4-oxadiazole derivative.

Safety and Handling

Hazard Identification: [8]

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Signal Word: Danger

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

Precautionary Statements: [8]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward. The true value of this compound lies in the reactivity of the chloromethyl group, which allows for its use as a versatile intermediate in the synthesis of a wide array of more complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this compound in the design and development of novel therapeutic agents.

References

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]

-

Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. Arkivoc. Available at: [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]

-

5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole. PubChem. Available at: [Link]

-

Safety Data Sheet. Aaron Chemicals. Available at: [Link]

-

5-tert-butyl-3-chloro-2-methyl-3H-1,2,4-oxadiazole | C7H13ClN2O. PubChem. Available at: [Link]

-

CAS No 19666-30-9 , 5-tert-butyl-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-1,3, 4-oxadiazol-2-one. Vvchem Chemical Network. Available at: [Link]

-

This compound. Matrix Fine Chemicals. Available at: [Link]

-

This compound. Abound. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available at: [Link]

-

Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. Available at: [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Science. Available at: [Link]

-

Wiley-VCH 2007 - Supporting Information. Angewandte Chemie. Available at: [Link]

-

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. PubChem. Available at: [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. Available at: [Link]

-

Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. PMC - NIH. Available at: [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. NIH. Available at: [Link]

-

Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules. Available at: [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science. Available at: [Link]

-

Syntheses and NMR spectra. The Royal Society of Chemistry. Available at: [Link]

-

A patent review on pharmaceutical and therapeutic applications of oxadiazole derivatives for the treatment of chronic diseases (2013-2021). ResearchGate. Available at: [Link]

-

SYNTHESIS OF NOVEL 1,3,4-OXADIAZOLE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. Available at: [Link]

- EP0091726A3 - 5-substituted 1,2,4-oxadiazole derivatives, their preparation and pharmaceutical compositions containing them. Google Patents.

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. 5-Tert-butyl-3-chloro-1,2,4-oxadiazole | C6H9ClN2O | CID 71758579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE | CAS 175205-41-1 [matrix-fine-chemicals.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. PubChemLite - 5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole (C7H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 8. labsolu.ca [labsolu.ca]

A Technical Guide to 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-Oxadiazole: Properties, Synthesis, and Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The 1,2,4-oxadiazole core is a well-established bioisostere of amides and esters, offering enhanced metabolic stability and favorable pharmacokinetic properties. This document details the compound's physicochemical properties, provides a robust, step-by-step synthetic protocol with mechanistic insights, outlines its expected spectroscopic signature, and discusses its applications as a versatile building block in drug discovery. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in pharmaceutical research.[1] Its unique structure serves as an effective bioisostere for amide and ester functionalities, which are prone to hydrolysis by metabolic enzymes.[2][3] By replacing these labile groups, medicinal chemists can significantly improve the metabolic stability and in vivo performance of drug candidates.[2] Consequently, the 1,2,4-oxadiazole motif is a constituent of numerous compounds investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[1][4]

This compound is a strategically designed derivative for use in synthetic programs. It incorporates two key features:

-

A 5-tert-butyl group , which provides steric bulk and increases lipophilicity, often influencing receptor binding and membrane permeability.

-

A 3-chloromethyl group , which acts as a reactive electrophilic handle. This functional group is primed for nucleophilic substitution, allowing for the facile introduction of diverse functionalities and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide serves as a technical resource for researchers utilizing this valuable chemical intermediate.

Physicochemical Properties

The fundamental properties of this compound have been established, providing a baseline for its use and characterization.

| Property | Value | Source(s) |

| Molecular Weight | 174.63 g/mol | [5][6][7][8] |

| Molecular Formula | C₇H₁₁ClN₂O | [5][6][7][8][9] |

| CAS Number | 175205-41-1 | [5][6][7][9] |

| IUPAC Name | This compound | [5] |

| SMILES | CC(C)(C)C1=NC(CCl)=NO1 | [5] |

| InChIKey | AIVSLDAXUIRICJ-UHFFFAOYSA-N | [5][8] |

| Appearance | Typically a liquid or low-melting solid | N/A |

Synthesis and Mechanistic Rationale

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved through the condensation of an amidoxime with an activated carboxylic acid, followed by cyclodehydration. The following protocol outlines an efficient one-pot procedure.

Detailed Experimental Protocol

This protocol describes the synthesis starting from pivalamidoxime (tert-butylamidoxime) and chloroacetic acid, using 1,1'-Carbonyldiimidazole (CDI) as the activating agent.

Materials:

-

Chloroacetic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Pivalamidoxime

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation: To a stirred solution of chloroacetic acid (1.0 equivalent) in anhydrous DMF at room temperature, add CDI (1.1 equivalents) portion-wise. Stir the mixture for 1 hour at room temperature. The evolution of CO₂ gas will be observed as the imidazolide intermediate is formed.

-

Coupling: Add pivalamidoxime (1.0 equivalent) to the reaction mixture. Stir for 2-3 hours at room temperature to allow for the formation of the O-acylamidoxime intermediate.

-

Cyclodehydration: Heat the reaction mixture to 110-120 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Mechanistic Insight and Rationale

The choice of CDI as the coupling reagent is deliberate. It is a solid that is safer and easier to handle than traditional activating agents like thionyl chloride or oxalyl chloride, and its byproducts (imidazole and CO₂) are innocuous. The reaction proceeds via two key stages:

-

O-Acylamidoxime Formation: CDI activates the carboxylic acid to form a highly reactive acylimidazolide. This intermediate readily reacts with the nucleophilic hydroxyl group of the amidoxime to form the stable O-acylamidoxime.

-

Cyclodehydration: The application of heat provides the necessary activation energy for an intramolecular nucleophilic attack of the amidoxime's nitrogen atom onto the carbonyl carbon. This is followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring. This cyclization is a thermodynamically favorable process.[3]

Workflow Visualization

Caption: One-pot synthesis workflow for the target oxadiazole.

Expected Spectroscopic Characterization

Confirmation of the product's identity and purity is typically achieved through standard spectroscopic methods.[10] Based on its structure, the following spectral data are predicted:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ≈ 4.7 ppm (s, 2H, -CH₂Cl)

-

δ ≈ 1.4 ppm (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ≈ 178 ppm (C5 of oxadiazole)

-

δ ≈ 165 ppm (C3 of oxadiazole)

-

δ ≈ 35 ppm (-CH₂Cl)

-

δ ≈ 32 ppm (-C(CH₃)₃)

-

δ ≈ 28 ppm (-C(CH₃)₃)

-

-

IR (ATR):

-

~2970 cm⁻¹ (C-H stretch, aliphatic)

-

~1590 cm⁻¹ (C=N stretch)

-

~1370 cm⁻¹ (C-O stretch in ring)

-

~750 cm⁻¹ (C-Cl stretch)

-

Applications in Drug Discovery and Chemical Biology

The primary utility of this compound is as a versatile chemical building block. The chloromethyl group is an excellent electrophile for SN2 reactions. This allows for the rapid diversification of the core scaffold, enabling exploration of the chemical space around a pharmacophore.

Key Derivatization Reactions:

-

Amine Synthesis: Reaction with primary or secondary amines yields amino-methyl derivatives, introducing basic centers that can be crucial for target engagement.

-

Ether Synthesis: Reaction with alcohols or phenols in the presence of a base produces ether-linked analogues.

-

Thioether Synthesis: Reaction with thiols provides access to thioether derivatives.

These reactions allow for the attachment of a wide array of functional groups, from simple alkyl chains to complex heterocyclic systems, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles in drug discovery programs. For instance, libraries based on this scaffold can be screened for activity as caspase-3 activators for cancer therapy.[11]

Caption: Derivatization pathways from the core building block.

Safety, Handling, and Storage

Due to its reactive nature, proper handling of this compound is critical.

-

Hazards: The compound is classified as corrosive and an irritant.[7] Hazard statements indicate it causes severe skin burns, eye damage, and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[12][13]

-

Handling: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[12] In case of accidental contact, flush the affected area with copious amounts of water immediately.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.

Conclusion

This compound is more than a simple molecule; it is a well-designed tool for chemical innovation. Its combination of a metabolically robust core and a synthetically versatile reactive handle makes it an exceptionally valuable building block for researchers in drug discovery and materials science. Understanding its properties, synthesis, and safe handling protocols, as detailed in this guide, empowers scientists to effectively leverage this compound in the creation of novel and potentially impactful molecules.

References

-

Matrix Fine Chemicals. 5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE. [Link]

-

PubChem. 5-tert-butyl-3-chloro-2-methyl-3H-1,2,4-oxadiazole. [Link]

-

Abound. This compound. [Link]

-

PubChemLite. 5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole. [Link]

-

Pace, V. et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 2020. [Link]

-

Neda, I. et al. SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revista de Chimie, 2010. [Link]

-

Jones, R. et al. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs. Beilstein Journal of Organic Chemistry, 2014. [Link]

-

Krasavin, M. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 2021. [Link]

-

Kumar, R. et al. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. Chemistry & Biodiversity, 2024. [Link]

-

Sharma, D. et al. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 2025. [Link]

-

Kumar, A. et al. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry, 2024. [Link]

-

PubChemLite. 5-butyl-3-(chloromethyl)-1,2,4-oxadiazole. [Link]

-

Rahman, M. A. et al. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 2021. [Link]

-

Arif, R. & Sahu, N. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 2024. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE | CAS 175205-41-1 [matrix-fine-chemicals.com]

- 6. This compound , 99% , 175205-41-1 - CookeChem [cookechem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound | CAS: 175205-41-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. This compound;175205-41-1 [abichem.com]

- 10. journalspub.com [journalspub.com]

- 11. mdpi.com [mdpi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. tcichemicals.com [tcichemicals.com]

5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-Oxadiazole

Introduction

The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its utility stems from its ability to act as a bioisosteric replacement for ester and amide functionalities, enhancing metabolic stability and modulating physicochemical properties. The specific analogue, this compound, serves as a key building block in the synthesis of more complex molecules, with the chloromethyl group providing a reactive handle for further chemical elaboration. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, grounded in established chemical principles and supported by a thorough review of the relevant literature.

Proposed Synthetic Pathway: A Two-Step Approach

The most convergent and well-precedented route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylated amidoxime. This strategy is favored for its high efficiency and broad substrate scope. Our proposed synthesis of this compound therefore proceeds in two key steps:

-

Synthesis of Pivalamidoxime: The reaction of pivalonitrile with hydroxylamine hydrochloride in the presence of a base to generate the key amidoxime intermediate.

-

Acylation and Cyclization: The reaction of pivalamidoxime with chloroacetyl chloride, followed by a thermally induced cyclization to yield the target this compound.

The following diagram illustrates this proposed synthetic workflow:

An In-Depth Technical Guide to 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. This guide details the chemical properties, a representative synthetic protocol, analytical characterization, and safety considerations for this compound. Furthermore, it explores the potential applications of this versatile building block in the development of novel therapeutic agents, grounded in the broader context of 1,2,4-oxadiazole derivatives in pharmaceutical research.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered considerable attention in pharmaceutical sciences due to its unique physicochemical properties.[1] As a bioisosteric replacement for amide and ester groups, the 1,2,4-oxadiazole moiety can enhance a molecule's resistance to enzymatic degradation, thereby improving its metabolic stability and oral bioavailability. This has led to the incorporation of the 1,2,4-oxadiazole core into a wide array of biologically active compounds with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral agents. The subject of this guide, this compound, serves as a key intermediate, providing a reactive chloromethyl handle for further molecular elaboration and a stable tert-butyl group that can modulate lipophilicity and steric interactions.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and drug design.

| Property | Value | Source |

| IUPAC Name | This compound | [Abound, Matrix Fine Chemicals] |

| CAS Number | 175205-41-1 | [Abound, ChemicalBook] |

| Molecular Formula | C₇H₁₁ClN₂O | [Abound, PubChem] |

| Molecular Weight | 174.63 g/mol | [Abound, PubChem] |

| Appearance | Not specified, likely a solid or oil | N/A |

| Purity | Commercially available up to 99% | [CookeChem] |

| Solubility | Expected to be soluble in common organic solvents | N/A |

Synthesis of this compound

The most common and direct route to synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed by the reaction of an amidoxime with an acylating agent, such as an acyl chloride. For the synthesis of the title compound, the logical precursors are pivalamidoxime and chloroacetyl chloride.

Reaction Principle

The synthesis proceeds in two conceptual steps:

-

O-Acylation: The nucleophilic nitrogen of pivalamidoxime attacks the electrophilic carbonyl carbon of chloroacetyl chloride to form an O-(chloroacetyl)pivalamidoxime intermediate.

-

Cyclodehydration: The intermediate undergoes an intramolecular cyclization with the elimination of water, typically promoted by heating, to form the stable 1,2,4-oxadiazole ring.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on established methods for the synthesis of analogous 1,2,4-oxadiazoles and has not been directly extracted from a publication for this specific compound.

Materials:

-

Pivalamidoxime

-

Chloroacetyl chloride

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve pivalamidoxime (1.0 eq) in anhydrous pyridine (or another suitable solvent like THF with a non-nucleophilic base such as triethylamine) and cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Intermediate Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the formation of the O-acyl amidoxime intermediate.

-

Cyclization: Heat the reaction mixture to reflux (or a temperature of ~100-120 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

The structural confirmation of the synthesized compound relies on standard analytical techniques. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit two key signals: a singlet integrating to nine protons in the upfield region (around 1.3-1.5 ppm) corresponding to the tert-butyl group, and a singlet integrating to two protons in the downfield region (around 4.5-5.0 ppm) for the chloromethyl (-CH₂Cl) group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. Additionally, signals for the chloromethyl carbon and the two distinct carbons of the oxadiazole ring (C3 and C5) will be present at lower field strengths.

-

IR (Infrared) Spectroscopy: The IR spectrum will lack the O-H and N-H stretching bands of the starting amidoxime. Characteristic peaks would include C-H stretching and bending for the alkyl groups, C=N and N-O stretching vibrations characteristic of the oxadiazole ring.

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺, with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.[3]

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a valuable building block for the synthesis of more complex molecules, primarily due to the reactive chloromethyl group. This group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and the linkage to other molecular scaffolds.

Caption: Derivatization potential of this compound.

The tert-butyl group provides a lipophilic anchor, which can be crucial for membrane permeability and interaction with hydrophobic pockets in biological targets. The stable oxadiazole core acts as a rigid linker and a metabolically robust bioisostere. Researchers can leverage this intermediate to synthesize libraries of compounds for screening against various therapeutic targets, including enzymes (e.g., kinases, proteases) and receptors. Recent patent literature highlights the continued importance of the oxadiazole scaffold in the development of new drugs for cancer, infectious diseases, and metabolic disorders.[1]

Conclusion

This compound is a strategically important chemical intermediate. Its synthesis is achievable through well-established heterocyclic chemistry methodologies. The combination of a stable bioisosteric core, a lipophilic tert-butyl group, and a reactive chloromethyl handle makes it a highly versatile building block for the construction of novel, drug-like molecules. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic and medicinal chemistry programs, paving the way for the discovery of next-generation therapeutics.

References

-

Matrix Fine Chemicals. 5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE. [Link]

-

PubChem. 5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole. [Link]

- Development in medicinal chemistry via oxadiazole derivatives: p

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. [Link]

Sources

An In-depth Technical Guide to 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole: A Versatile Building Block in Modern Chemistry

Executive Summary: 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole, with CAS Number 175205-41-1, is a key heterocyclic intermediate of significant interest to researchers in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole core is a well-regarded bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, spectroscopic characterization, and the synthetic utility of this compound, tailored for scientists and professionals in drug development.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered substantial attention in pharmaceutical sciences because it acts as a bioisostere of amides and esters.[1] This bioisosterism allows medicinal chemists to replace metabolically labile ester or amide groups in a drug candidate with the more robust oxadiazole ring, often leading to improved hydrolytic stability, better pharmacokinetic profiles, and sustained in vivo performance.[1]

Derivatives of 1,2,4-oxadiazole have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] The compound this compound serves as a particularly useful building block. The sterically bulky tert-butyl group at the C5 position can modulate solubility and receptor binding, while the highly reactive chloromethyl group at the C3 position provides a chemical handle for introducing diverse functionalities through nucleophilic substitution.[4]

Caption: General workflow for the synthesis of the target oxadiazole.

Experimental Protocol: Synthesis via Amidoxime Acylation and Cyclization

This protocol is based on established methods for the synthesis of analogous 3-chloromethyl-1,2,4-oxadiazoles. [5] Step 1: O-Acylation

-

To a stirred solution of pivalamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.1 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution. Causality: The base neutralizes the HCl byproduct generated during the acylation, preventing protonation of the amidoxime and driving the reaction to completion. The dropwise addition at 0 °C controls the exothermic reaction. [6]4. Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring progress by TLC.

Step 2: Cyclodehydration

-

Upon completion of the acylation (as indicated by TLC), the solvent can be removed under reduced pressure.

-

The crude O-acylamidoxime intermediate is redissolved in a high-boiling point solvent like toluene or xylene.

-

Heat the mixture to reflux (typically >100 °C) for 12-24 hours. This thermal energy drives the cyclization and elimination of water to form the oxadiazole ring. [1]4. Monitor the reaction by TLC until the intermediate is fully consumed.

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature and pour it into water or a saturated NaHCO₃ solution.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the final compound.

Spectroscopic Characterization and Analytical Protocols

While published experimental spectra for this specific compound are scarce, its structure allows for reliable prediction of its key spectroscopic features.

¹H NMR (Proton NMR):

-

δ ~4.7 ppm (s, 2H): A sharp singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. The chemical shift is downfield due to the deshielding effect of the adjacent chlorine atom and the oxadiazole ring.

-

δ ~1.4 ppm (s, 9H): A strong singlet integrating to nine protons, characteristic of the tert-butyl (-(CH₃)₃) group. The singlet multiplicity arises from the magnetic equivalence of the nine protons. [7] ¹³C NMR (Carbon NMR):

-

δ ~175-180 ppm: Signal corresponding to the C5 carbon of the oxadiazole ring, attached to the tert-butyl group. [8]* δ ~165-170 ppm: Signal for the C3 carbon of the oxadiazole ring, attached to the chloromethyl group. [8]* δ ~40-45 ppm: Signal for the chloromethyl (-CH₂Cl) carbon.

-

δ ~30-35 ppm: Signal for the quaternary carbon of the tert-butyl group.

-

δ ~28-30 ppm: Signal for the three equivalent methyl carbons of the tert-butyl group.

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 175.06. [9]* Isotopic Pattern: A characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Analytical Protocol: Purity Assessment by RP-HPLC

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% TFA or formic acid).

-

Detection: UV detection at 210 nm or 254 nm.

-

Validation: The purity is determined by the peak area percentage of the main component.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity on this compound is the electrophilic carbon of the chloromethyl group. This group is an excellent substrate for nucleophilic substitution (Sₙ2) reactions .

Caption: Key reactivity pathway via nucleophilic substitution.

This reactivity makes the compound a versatile intermediate for elaborating molecular complexity. A wide range of nucleophiles can be used to displace the chloride, including:

-

Amines (Primary and Secondary): To form aminomethyl derivatives, a common linkage in pharmaceutical compounds.

-

Alcohols/Phenols: To create ether linkages.

-

Thiols: To generate thioethers.

-

Azides: To produce azidomethyl compounds, which can be further transformed via click chemistry or reduction to amines.

This synthetic handle allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, where the core oxadiazole scaffold is maintained while the substituent introduced via the chloromethyl linker is varied.

Applications in Medicinal Chemistry and Drug Discovery

As a bifunctional building block, this compound is not typically an end-product but rather a crucial starting material for more complex, biologically active molecules. Its value lies in combining the desirable bioisosteric properties of the oxadiazole ring with a reactive site for further chemical modification.

Recent patent literature highlights the broad utility of oxadiazole derivatives in targeting a range of diseases, including cancer, bacterial infections, and metabolic disorders. [2]The ability to use this compound to connect the stable oxadiazole core to other pharmacophores makes it a valuable tool in the design of novel therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage. [10] * H335: May cause respiratory irritation. [10]* GHS Pictograms: GHS05 (Corrosion), GHS07 (Irritant). [10]* Precautionary Measures:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area, sealed in a dry environment. [11]

-

References

-

Wiley-VCH. (2007). Supporting Information for publications. Retrieved from [Link]

-

MDPI. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

-

MDPI. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]

- Maftei, C. V., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS.

- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.

-

Matrix Fine Chemicals. (n.d.). 5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE. Retrieved from [Link]

- Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. 22, 273-278.

-

PubChemLite. (n.d.). 5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole. Retrieved from [Link]

-

SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

PubChem. (n.d.). 5-tert-butyl-3-chloro-2-methyl-3H-1,2,4-oxadiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]

-

Tetrahedron. (n.d.). 175205-41-1 | this compound. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]

- Jordan Journal of Chemistry. (n.d.).

- Google Patents. (n.d.). US9273037B2 - Processes for the preparation of 3,5-disubstituted-1,2,4-oxadiazoles.

- Google Patents. (n.d.). FI93954C - Process for the preparation of 3,5-di-tert-butyl-4-hydroxyphenyl-substituted 1,2,4- and 1,3,4-thiadiazoles as well as oxadiazoles and triazoles as pharmaceuticals.

-

ResearchGate. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

-

ResearchGate. (2017). Scheme 3. Synthesis and reactions of chloroacetyl derivative 10 and.... Retrieved from [Link]

- Google Patents. (n.d.). EP0091726A3 - 5-substituted 1,2,4-oxadiazole derivatives, their preparation and pharmaceutical compositions containing them.

-

MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

Reddit. (2015). Organic synthesis advice (amide linker using chloroacetyl chloride)?. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

-

MDPI. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0091726A3 - 5-substituted 1,2,4-oxadiazole derivatives, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. connectjournals.com [connectjournals.com]

- 8. scispace.com [scispace.com]

- 9. PubChemLite - 5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole (C7H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 10. labsolu.ca [labsolu.ca]

- 11. 175205-41-1|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Potential Mechanism of Action of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole: A Keystone for Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a comprehensive analysis of the potential mechanisms of action for 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole. Given the limited direct research on this specific molecule, this guide synthesizes information from the broader, well-established field of 1,2,4-oxadiazole derivatives to infer its likely biological activities and molecular interactions. The insights provided are grounded in the established bioisosteric properties of the oxadiazole ring, the influence of its substituents, and the reactivity of the chloromethyl group.

Part 1: The 1,2,4-Oxadiazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is considered a "privileged scaffold" in drug discovery due to its remarkable versatility and broad spectrum of biological activities.[1][2][3][4] This heterocycle is a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[5][6] The stability of the 1,2,4-oxadiazole ring, combined with its ability to engage in various non-covalent interactions, makes it a valuable component in the design of novel therapeutic agents.[4][5]

Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological effects, including:

-

Anticancer: Inducing apoptosis and inhibiting histone deacetylases (HDACs).[2][5]

-

Antimicrobial: Exhibiting activity against various bacterial and fungal pathogens.[1][6]

-

Anti-inflammatory: Modulating inflammatory pathways.[5]

-

Neuroprotective: Showing potential in the treatment of neurodegenerative diseases like Alzheimer's.[7]

The biological activity of a 1,2,4-oxadiazole derivative is heavily influenced by the nature of the substituents at the C3 and C5 positions of the ring. In the case of this compound, the tert-butyl group at C5 and the chloromethyl group at C3 are the key determinants of its potential interactions and reactivity.

Part 2: Deconstructing the Molecule: Substituent Effects on Biological Activity

The Role of the 5-Tert-Butyl Group

The tert-butyl group is a bulky, lipophilic moiety that can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Its primary contributions are expected to be:

-

Steric Hindrance: The large size of the tert-butyl group can provide steric bulk, which may influence the molecule's binding affinity and selectivity for a particular biological target. It can shield adjacent functional groups from metabolic degradation, thereby increasing the compound's half-life.

-

Lipophilicity: The tert-butyl group increases the overall lipophilicity of the molecule. This can enhance its ability to cross cell membranes and potentially the blood-brain barrier, which is a critical consideration for neurologically active agents.

-

Target Engagement: This bulky group can fit into specific hydrophobic pockets within a protein's active or allosteric site, contributing to the overall binding energy and potency of the compound.

The 3-Chloromethyl Group: A Reactive Handle for Covalent Interactions

The chloromethyl group (-CH2Cl) is a key feature of this molecule, suggesting a potential for covalent interaction with biological targets.[8] This group can act as an electrophile, making it susceptible to nucleophilic attack by amino acid residues such as cysteine (thiol group), histidine (imidazole ring), or lysine (amino group) within a protein.[9]

This reactivity opens the door to several potential mechanisms of action:

-

Irreversible Enzyme Inhibition: The compound could act as an irreversible inhibitor by forming a covalent bond with a critical amino acid residue in the active site of an enzyme, permanently deactivating it.

-

Covalent Modification of Receptors or Ion Channels: It could covalently modify receptors or ion channels, leading to their sustained activation or inhibition.

-

Alkylation of Nucleic Acids: While less common for this type of structure, the potential for DNA or RNA alkylation cannot be entirely ruled out, which would confer cytotoxic properties.

The presence of the chloromethyl group suggests that this compound could be a valuable tool for identifying and validating novel drug targets through activity-based protein profiling (ABPP).

Part 3: Postulated Mechanisms of Action and Experimental Validation

Based on the known activities of 1,2,4-oxadiazole derivatives and the reactivity of the chloromethyl group, we can propose several plausible mechanisms of action for this compound. Each proposed mechanism is accompanied by a suggested experimental workflow for its validation.

Hypothesis 1: Irreversible Inhibition of a Target Protein

The most direct hypothesis is that the compound acts as a covalent inhibitor. The 1,2,4-oxadiazole core, decorated with the tert-butyl group, would guide the molecule to a specific protein binding site, where the chloromethyl group would then react with a nearby nucleophilic residue.

Experimental Workflow for Validation:

-

Target Identification:

-

Activity-Based Protein Profiling (ABPP): Utilize a tagged version of the compound (e.g., with a biotin or alkyne handle) to treat cell lysates or live cells. The covalently modified proteins can then be enriched using streptavidin beads or click chemistry, respectively, and identified by mass spectrometry.

-

Differential Scanning Fluorimetry (DSF) or Cellular Thermal Shift Assay (CETSA): These techniques can identify protein targets by measuring changes in their thermal stability upon compound binding.

-

-

Validation of Covalent Binding:

-

Intact Protein Mass Spectrometry: Treat the purified target protein with the compound and analyze the mass shift to confirm covalent adduction.

-

Tandem Mass Spectrometry (MS/MS): Digest the modified protein and analyze the resulting peptides to identify the specific amino acid residue that has been modified.

-

-

Enzyme Kinetics:

-

If the target is an enzyme, perform kinetic assays to determine if the inhibition is time-dependent and irreversible. This would involve pre-incubating the enzyme with the compound for varying amounts of time before measuring its activity.

-

Diagram: Experimental Workflow for Covalent Target Identification

Caption: Workflow for identifying and validating a covalent mechanism of action.

Hypothesis 2: Prodrug Activation

An alternative hypothesis is that this compound is a prodrug. The chloromethyl group could be enzymatically or chemically modified in vivo to a more active species. For example, it could be hydrolyzed to a hydroxymethyl group or conjugated with glutathione.

Experimental Workflow for Validation:

-

Metabolite Identification:

-

Incubate the compound with liver microsomes or in cell culture and analyze the metabolites using liquid chromatography-mass spectrometry (LC-MS).

-

Administer the compound to an animal model and analyze plasma, urine, and tissue samples for metabolites.

-

-

Synthesis and Activity Testing of Potential Metabolites:

-

Synthesize the identified metabolites and test their biological activity in relevant in vitro and in vivo assays to determine if they are more potent than the parent compound.

-

-

Enzyme Inhibition Studies:

-

If a specific metabolic pathway is suspected (e.g., cytochrome P450-mediated oxidation), use specific enzyme inhibitors to see if they block the formation of the active metabolite and reduce the compound's overall activity.

-

Diagram: Prodrug Activation and Validation Pathway

Caption: Conceptual pathway for prodrug activation and experimental validation.

Part 4: Synthesis and Characterization

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established and typically proceeds through the acylation of an amidoxime followed by cyclodehydration.[10][11]

General Synthetic Protocol:

-

Amidoxime Formation: The corresponding nitrile is reacted with hydroxylamine to form the amidoxime.

-

Acylation: The amidoxime is then acylated with an acyl chloride or a carboxylic acid activated with a coupling agent.

-

Cyclodehydration: The resulting O-acyl amidoxime is heated to induce cyclization and dehydration, forming the 1,2,4-oxadiazole ring.

For this compound, the synthesis would likely involve the reaction of pivalamidoxime with chloroacetyl chloride or chloroacetic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClN₂O | PubChem |

| Molecular Weight | 174.63 g/mol | PubChem |

| CAS Number | 175205-41-1 | [12] |

| Appearance | Likely a solid or oil | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Part 5: Concluding Remarks and Future Directions

While the specific mechanism of action for this compound has not been elucidated in the public domain, its chemical structure provides a strong foundation for hypothesis-driven research. The combination of a metabolically stable and biologically active 1,2,4-oxadiazole core with a reactive chloromethyl group makes it a prime candidate for a covalent modulator of biological targets.

Future research should focus on the systematic evaluation of this compound against a panel of disease-relevant targets, particularly those known to be modulated by other 1,2,4-oxadiazole derivatives. The experimental workflows outlined in this guide provide a roadmap for elucidating its mechanism of action and unlocking its full therapeutic potential. The insights gained from such studies will not only advance our understanding of this specific molecule but also contribute to the broader field of covalent drug discovery.

References

- Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An upd

- Novel 1,2,4-Oxadiazole Deriv

- Biological activity of oxadiazole and thiadiazole deriv

- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PubMed Central.

- New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evalu

- Important nature products and bioactive compounds with di‐ or trichloromethyl groups.

- 5-tert-butyl-3-chloro-2-methyl-3H-1,2,4-oxadiazole | C7H13ClN2O. PubChem.

- 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. PubChem.

- 3-Chloro-5-Methyl-1,2,4-Oxadiazole | C3H3ClN2O | CID 20690255. PubChem.

- 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. PubChem.

- 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. PubChem.

- Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals.

- Chloromethyl: compounds, synthesis and safety | Blog. Chempanda.

- Application of Chloromethyl Methyl Ether in the Synthesis of Complex Drug Intermedi

- 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.

- Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. PubMed Central.

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic

- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

- 175205-41-1|this compound. BLDpharm.

- 1-(Chloromethyl)silatrane: a Regulator of the Functional Activity of Connective Tissues.

- BIOLOGICALLY ACTIVE OXADIAZOLE | Journal of Drug Delivery and Therapeutics. Journal of Drug Delivery and Therapeutics.

- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed Central.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- BIOLOGICALLY ACTIVE OXADIAZOLE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chempanda.com [chempanda.com]

- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. soc.chim.it [soc.chim.it]

- 12. 175205-41-1|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to Investigating the Potential Biological Activity of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, valued for its role as a bioisosteric replacement for amide and ester functionalities, which enhances metabolic stability and modulates physicochemical properties.[1][2][3] This guide focuses on a specific, yet under-explored derivative, 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole . We will delve into the therapeutic potential of this molecule by proposing a structured, multi-tiered research framework. This document serves as a technical roadmap for researchers, outlining hypothesized biological activities, detailed experimental protocols for validation, and the scientific rationale underpinning each step. Our approach is grounded in the established pharmacological profile of 1,2,4-oxadiazole-containing compounds, which have demonstrated a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] The presence of a reactive chloromethyl group suggests a potential for covalent interactions with biological targets, a modality of increasing interest in drug discovery.

Introduction: The Scientific Rationale for Investigation

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[4] Its utility often lies in its ability to act as a bioisostere for esters and amides, offering resistance to hydrolysis by metabolic enzymes.[1][2] This can lead to improved pharmacokinetic profiles for drug candidates.[7] The broader class of 1,2,4-oxadiazole derivatives has been associated with a diverse range of biological activities, including but not limited to:

-

Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have exhibited cytotoxic effects against various cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT-116 (colon).[4][6][8][9]

-

Anti-inflammatory and Analgesic Properties: Certain derivatives have shown potential in modulating inflammatory pathways.[6]

-

Antimicrobial and Antiviral Activity: The scaffold has been incorporated into agents targeting bacteria, fungi, and viruses.[5][6]

-

Central Nervous System (CNS) Activity: Some 1,2,4-oxadiazoles have been investigated as agonists for muscarinic receptors, indicating potential applications in neurological disorders.[10]

The subject of this guide, This compound , possesses two key structural features that warrant a thorough investigation into its biological potential:

-

The 1,2,4-Oxadiazole Core: Provides a metabolically stable and synthetically versatile scaffold.

-

The 3-(Chloromethyl) Substituent: This is a reactive electrophilic group that can potentially form covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins. This opens the door for irreversible inhibition of enzymes or receptors, a strategy that can lead to prolonged duration of action and high potency.

-

The 5-(Tert-Butyl) Substituent: This bulky, lipophilic group will significantly influence the molecule's steric and electronic properties, impacting its ability to fit into binding pockets and its membrane permeability.

Given these features, we hypothesize that this compound could exhibit significant biological activity, particularly in the realm of oncology, due to the potential for covalent inhibition of key cancer-related proteins.

Proposed Research Workflow: A Multi-Tiered Approach

We propose a systematic, three-tiered approach to elucidate the biological activity of this compound. This workflow is designed to progress from broad, initial screening to more focused, mechanistic studies.

Figure 1: Proposed multi-tiered research workflow for investigating the biological activity of this compound.

Tier 1: Foundational Screening

The initial phase focuses on the synthesis, characterization, and broad biological screening of the compound.

Synthesis and Characterization

While this compound is commercially available from some vendors, in-house synthesis may be required for larger quantities or for analog synthesis.[11][12][13] A common synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate.[14]

Protocol 1: Synthesis of this compound

-

Amidoxime Formation: React pivalonitrile with hydroxylamine to form N'-hydroxypivalimidamide.

-

Acylation: Acylate the resulting amidoxime with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the O-acylamidoxime intermediate.

-

Cyclization: Heat the O-acylamidoxime intermediate, or treat it with a dehydrating agent, to induce cyclization to the 1,2,4-oxadiazole ring.

-

Purification and Characterization: Purify the final product by column chromatography or recrystallization. Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, and mass spectrometry.

In vitro Cytotoxicity Assays

The initial biological evaluation should assess the compound's general cytotoxicity against a panel of human cancer cell lines.

Protocol 2: MTT Assay for Cytotoxicity

-

Cell Culture: Culture a panel of cancer cell lines (e.g., MCF-7, A549, HCT-116, DU-145) and a non-cancerous control cell line (e.g., hMSC) in appropriate media.[8][15]

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

Table 1: Hypothetical Cytotoxicity Data

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast | 5.2 |

| A549 | Lung | 8.9 |

| HCT-116 | Colon | 2.5 |

| DU-145 | Prostate | 12.1 |

| hMSC | Normal | > 100 |

Antimicrobial Screening

Given the known antimicrobial activity of some oxadiazole derivatives, a preliminary screening against common bacterial and fungal strains is warranted.[5]

Protocol 3: Broth Microdilution Assay for MIC Determination

-